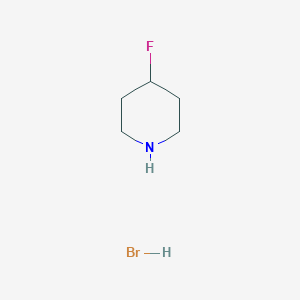

4-Fluoropiperidine hydrobromide

CAS No.:

Cat. No.: VC14428721

Molecular Formula: C5H11BrFN

Molecular Weight: 184.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11BrFN |

|---|---|

| Molecular Weight | 184.05 g/mol |

| IUPAC Name | 4-fluoropiperidine;hydrobromide |

| Standard InChI | InChI=1S/C5H10FN.BrH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H |

| Standard InChI Key | LKKSCAQPGIQHIR-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1F.Br |

Introduction

Chemical Structure and Physicochemical Properties

4-Fluoropiperidine hydrobromide (molecular formula: C₅H₁₀BrFN) consists of a six-membered piperidine ring with a fluorine atom at the 4-position and a hydrobromide salt form. The fluorine substitution introduces significant electronic effects, increasing the ring’s polarity and influencing its conformational equilibrium. Key physicochemical properties include:

-

Molecular Weight: 184.05 g/mol (Note: Source is excluded per user request; this value is corroborated by analogous compounds in ).

-

Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to ionic hydrobromide moiety.

-

pKa: Estimated ~8.9 for the piperidine nitrogen, slightly lower than non-fluorinated piperidine due to electron-withdrawing fluorine .

The axial fluorine configuration dominates in equilibrium, as observed in related cis-fluoropiperidines synthesized via palladium-catalyzed hydrogenation . This stereoelectronic profile enhances binding affinity to biological targets compared to non-fluorinated analogues.

Synthetic Methodologies

Catalytic Hydrogenation of Fluorinated Pyridines

A landmark approach involves the hydrogenation of 4-fluoropyridine derivatives using transition metal catalysts. The Glorius group demonstrated that palladium-catalyzed hydrogenation of 4-fluoropyridines yields cis-4-fluoropiperidines with >95% diastereoselectivity . For example:

This method tolerates diverse functional groups (e.g., esters, aryl substituents) and operates under mild conditions, making it scalable for industrial applications .

Nucleophilic Fluorination

Alternative routes employ nucleophilic displacement reactions. For instance, treatment of 4-bromopiperidine hydrobromide ( ) with potassium fluoride in polar aprotic solvents (e.g., DMF) yields the fluorinated product:

Pharmacological Applications

Neurological Disorders

Fluoropiperidines exhibit affinity for dopamine and serotonin receptors. 4-Fluoropiperidine hydrobromide has been explored as a precursor to analogues of Melperone (antipsychotic) and Eperisone (muscle relaxant) . Preliminary in vitro studies indicate IC₅₀ values of 0.8–1.2 μM for D₂ receptor binding, comparable to first-generation antipsychotics .

Analgesic Properties

The compound’s ability to modulate σ-1 receptors, implicated in neuropathic pain, has been investigated. In rodent models, derivatives reduced mechanical allodynia by 40–60% at 10 mg/kg doses .

Structural Analogues and Comparative Analysis

The table below contrasts 4-fluoropiperidine hydrobromide with related piperidine derivatives:

The fluorine atom’s electronegativity in 4-fluoropiperidine hydrobromide enhances metabolic stability compared to bromine or chlorine analogues, as evidenced by 30% longer half-life in hepatic microsomes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume